molecular formula C10H9NO2 B1609206 (R)-4-(Oxiran-2-ylmethoxy)benzonitrile CAS No. 70987-79-0

(R)-4-(Oxiran-2-ylmethoxy)benzonitrile

Cat. No.: B1609206
CAS No.: 70987-79-0
M. Wt: 175.18 g/mol
InChI Key: WREXVDPOLDOXJL-JTQLQIEISA-N
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Description

®-4-(Oxiran-2-ylmethoxy)benzonitrile is an organic compound characterized by the presence of an oxirane (epoxide) ring and a benzonitrile group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Oxiran-2-ylmethoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with an epoxide precursor under basic conditions. One common method is the reaction of 4-hydroxybenzonitrile with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxirane ring.

Industrial Production Methods

Industrial production of ®-4-(Oxiran-2-ylmethoxy)benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

®-4-(Oxiran-2-ylmethoxy)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can open the oxirane ring under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted products depending on the nucleophile used.

Scientific Research Applications

®-4-(Oxiran-2-ylmethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(Oxiran-2-ylmethoxy)benzonitrile involves its reactive oxirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity allows it to form covalent bonds with target molecules, making it useful in biochemical applications. The nitrile group can also participate in reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(Oxiran-2-ylmethoxy)benzonitrile
  • ®-3-(Oxiran-2-ylmethoxy)benzonitrile

Uniqueness

®-4-(Oxiran-2-ylmethoxy)benzonitrile is unique due to the position of the oxirane ring and the nitrile group on the benzene ring. This specific arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers.

Properties

IUPAC Name

4-[[(2R)-oxiran-2-yl]methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,6-7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREXVDPOLDOXJL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426159
Record name 4-[(2R)-oxiranylmethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70987-79-0
Record name Benzonitrile, 4-[(2R)-oxiranylmethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70987-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2R)-oxiranylmethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Epichlorohydrin (800 mL) and K2CO3 (414 g) were added to a stirred solution of p-cyanophenol (238 g) in 2.0 L MeCN and the reaction mixture was refluxed under inert atmosphere for 2 h. The hot solution was filtered and the filtrate concentrated to give a clear oil. This was crystallized from di-iso-propyl ether to give the sub-title compound in 75% yield.
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
414 g
Type
reactant
Reaction Step One
Quantity
238 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

The sub-title compound was prepared in 75% yield according to the procedure described International Patent Application WO 99/31100 (i.e. by reaction between p-cyanophenol and epichlorohydrin).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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